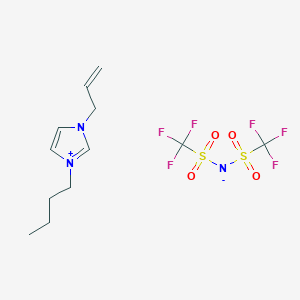

1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

CAS No.:

Cat. No.: VC16769664

Molecular Formula: C12H17F6N3O4S2

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17F6N3O4S2 |

|---|---|

| Molecular Weight | 445.4 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;1-butyl-3-prop-2-enylimidazol-1-ium |

| Standard InChI | InChI=1S/C10H17N2.C2F6NO4S2/c1-3-5-7-12-9-8-11(10-12)6-4-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4,8-10H,2-3,5-7H2,1H3;/q+1;-1 |

| Standard InChI Key | GCVVHEOOWPWWRY-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is a room-temperature ionic liquid (RTIL) with the molecular formula C₁₂H₁₇F₆N₃O₄S₂ and a molecular weight of 445.40 g/mol . The cation consists of a 1-allyl-3-butyl-substituted imidazolium ring, while the anion is the non-coordinating NTf₂⁻, known for its high thermal stability and low viscosity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 863498-34-4 | |

| Molecular Formula | C₁₂H₁₇F₆N₃O₄S₂ | |

| Molecular Weight | 445.40 g/mol | |

| Purity (Commercial Grade) | 95% | |

| SMILES Notation | C=CCN1C=CN+CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

The allyl and butyl substituents on the imidazolium cation impart distinct steric and electronic effects, influencing solubility and intermolecular interactions . The NTf₂⁻ anion contributes to the IL’s low melting point and high ionic conductivity, as observed in analogous systems .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a two-step metathesis reaction. First, 1-allyl-3-butylimidazolium chloride is prepared by quaternizing 1-butylimidazole with allyl chloride . Subsequent anion exchange with lithium bis(trifluoromethylsulfonyl)amide (LiNTf₂) yields the target compound:

Freeze-drying or repeated washing with deionized water removes residual LiCl, ensuring high purity . Commercial samples, such as those from AstaTech, report 95% purity, with impurities likely comprising residual solvents or unreacted precursors .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of NTf₂⁻-based ILs reveals decomposition temperatures exceeding 400°C, attributed to the anion’s robust fluorinated structure . The allyl group may slightly lower thermal stability compared to alkyl-substituted analogues due to potential radical-initiated degradation.

Electrochemical Performance

Ionic conductivity measurements for NTf₂⁻ ILs range from 10⁻³ to 10⁻² S/cm at 25°C, influenced by cation flexibility and ion mobility . Copolymerization with poly(ethylene glycol) dimethacrylate (PEGDM) enhances mechanical stability while maintaining conductivity up to 3.2 × 10⁻³ S/cm . These properties make the compound suitable for solid-state electrolytes in batteries or supercapacitors.

Table 2: Hazard Profile (Based on SDS Data)

Applications in Advanced Technologies

Electrochemical Devices

The combination of high ionic conductivity and thermal stability positions this IL as a candidate for:

-

Lithium-ion battery electrolytes: NTf₂⁻ ILs mitigate dendrite formation and improve cycle life .

-

Dye-sensitized solar cells (DSSCs): Enhanced charge transfer at electrode interfaces .

Catalysis and Solvation

The NTf₂⁻ anion’s weak coordination ability facilitates its use in palladium-catalyzed cross-coupling reactions, where it stabilizes reactive intermediates without poisoning catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume